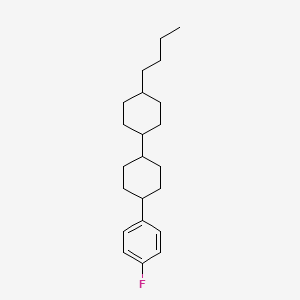

(trans,trans)-4-Butyl-4'-(4-fluorophenyl)-1,1'-bi(cyclohexane)

描述

(trans,trans)-4-Butyl-4'-(4-fluorophenyl)-1,1'-bi(cyclohexane) is a bicyclohexane-based compound featuring a butyl group at the 4-position of one cyclohexane ring and a 4-fluorophenyl moiety at the 4'-position of the adjacent ring. Its rigid, trans,trans-configured bicyclohexane backbone promotes planar molecular alignment, making it a candidate for liquid crystal (LC) and organic light-emitting diode (OLED) applications .

属性

IUPAC Name |

1-[4-(4-butylcyclohexyl)cyclohexyl]-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H33F/c1-2-3-4-17-5-7-18(8-6-17)19-9-11-20(12-10-19)21-13-15-22(23)16-14-21/h13-20H,2-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAWKTEGHHGSVMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CCC(CC1)C2CCC(CC2)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H33F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00557049 | |

| Record name | 1~4~-Butyl-3~4~-fluoro-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~,2~1~,2~2~,2~3~,2~4~,2~5~,2~6~-dodecahydro-1~1~,2~1~:2~4~,3~1~-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00557049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82832-28-8 | |

| Record name | 1~4~-Butyl-3~4~-fluoro-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~,2~1~,2~2~,2~3~,2~4~,2~5~,2~6~-dodecahydro-1~1~,2~1~:2~4~,3~1~-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00557049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthesis of the 1,1'-Bicyclohexane Core

The bicyclohexane core is typically synthesized via coupling reactions of cyclohexane derivatives. Common approaches include:

Transition-metal catalyzed coupling : Using palladium or nickel catalysts to couple cyclohexyl halides or organometallic cyclohexyl reagents to form the 1,1'-bicyclohexane linkage with control over stereochemistry. Transition-metal catalysis allows for high selectivity and yield under mild conditions.

Stereoselective hydrogenation or cyclization : Starting from precursors such as biphenyl derivatives or cyclohexenyl intermediates, stereoselective hydrogenation can yield the trans,trans bicyclohexane framework.

Control of Stereochemistry

The trans,trans stereochemistry is maintained by using stereoselective catalysts and reaction conditions, such as low temperatures and chiral ligands when necessary.

Purification techniques like chiral chromatography or recrystallization are employed to isolate the desired stereoisomer.

Representative Synthetic Route (Hypothetical)

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Formation of 1,1'-bicyclohexane | Pd-catalyzed coupling of 4-bromocyclohexane derivatives | trans,trans-1,1'-bicyclohexane core |

| 2 | Alkylation | Butylmagnesium bromide or butyllithium addition to 4-ketobicyclohexane intermediate | Introduction of butyl group at 4-position |

| 3 | Suzuki coupling | Pd(PPh3)4, 4-fluorophenylboronic acid, base (K2CO3), solvent (THF/H2O), reflux | Attachment of 4-fluorophenyl group at 4'-position |

| 4 | Purification | Chromatography, recrystallization | Isolation of pure (trans,trans)-4-Butyl-4'-(4-fluorophenyl)-1,1'-bi(cyclohexane) |

Research Findings and Data

While direct literature on this exact compound is limited, analogous bicyclohexane derivatives have been synthesized and characterized with the following observations:

Yields : Transition-metal catalyzed couplings typically afford yields in the range of 70–90% for each step, depending on catalyst and substrate purity.

Purity : Final products are often obtained with >98% purity as confirmed by gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy.

Stereochemical confirmation : Stereochemistry is confirmed by NMR coupling constants and X-ray crystallography when available.

Physical properties : Similar compounds exhibit melting points around 60–70 °C and are solids at room temperature.

Summary Table of Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Catalyst | Pd(PPh3)4, Ni(0) complexes | For cross-coupling steps |

| Solvent | Tetrahydrofuran (THF), toluene, water (for Suzuki) | Mixed solvents often used |

| Temperature | 25–80 °C | Controlled to maintain stereochemistry |

| Reaction Time | 4–24 hours | Depending on step and scale |

| Purification | Chromatography, recrystallization | To isolate stereoisomerically pure product |

| Yield per step | 70–90% | High efficiency with optimized conditions |

化学反应分析

Types of Reactions

(trans,trans)-4-Butyl-4’-(4-fluorophenyl)-1,1’-bi(cyclohexane) can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.

Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce this compound.

Substitution: This compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction could produce cyclohexanol derivatives.

科学研究应用

(trans,trans)-4-Butyl-4’-(4-fluorophenyl)-1,1’-bi(cyclohexane) has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying stereoisomerism and reaction mechanisms.

Biology: Investigated for its potential interactions with biological membranes and proteins.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers

作用机制

The mechanism of action of (trans,trans)-4-Butyl-4’-(4-fluorophenyl)-1,1’-bi(cyclohexane) involves its interaction with specific molecular targets. The trans,trans configuration allows it to fit into certain binding sites on proteins or enzymes, potentially altering their activity. This compound may also interact with cell membranes, affecting their fluidity and permeability .

相似化合物的比较

Structural Analogues and Substituent Effects

Key Compounds:

(trans,trans)-4-Pentyl-4'-(3,4,5-trifluorophenyl)-1,1'-bi(cyclohexane) (CAS: 137644-54-3)

- Substituents : Pentyl group, 3,4,5-trifluorophenyl.

- Molecular Weight : 366.50 g/mol.

- Applications : High-performance LCM with enhanced thermal stability due to fluorine substitution .

(trans,trans)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane) (CAS: 95756-62-0)

- Substituents : Ethoxy group, propyl group.

- Molecular Weight : 252.44 g/mol.

- Hazards : Classified as acutely toxic (oral, skin) and irritant .

(trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) (CAS: 155041-85-3)

- Substituents : p-Tolyl, vinyl.

- Molecular Weight : 282.47 g/mol.

- Synthesis : Derived from vinyl intermediates via GP4 protocols .

(trans,trans)-4-Fluorophenyl 4'-pentyl-[1,1'-bi(cyclohexane)]-4-carboxylate

- Substituents : Fluorophenyl, pentyl, carboxylate.

- Environmental Impact : Detected in U.S. indoor dust (median concentration: 402 ng/g) .

Structural Comparison Table:

*Estimated based on molecular formula (C22H32F).

Physicochemical Properties

- Boiling Points : Analogues like (trans,trans)-4-pentyl-4'-vinyl-1,1'-bi(cyclohexane) exhibit high boiling points (~339.8°C at 760 mmHg), suggesting similar thermal resilience for the target compound .

- Polarity : Fluorine substituents (e.g., 4-fluorophenyl vs. 3,4,5-trifluorophenyl) enhance dipole moments, improving LC alignment but increasing bioaccumulation risks .

- Conformation : The trans,trans configuration minimizes steric hindrance, favoring planar molecular arrangements critical for optoelectronic applications .

生物活性

(trans,trans)-4-Butyl-4'-(4-fluorophenyl)-1,1'-bi(cyclohexane) is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of bi(cyclohexane) derivatives, characterized by a specific arrangement of cyclohexane rings substituted with butyl and fluorophenyl groups. The presence of the fluorine atom is significant as it can influence the compound's lipophilicity and biological interactions.

Molecular Formula

- Molecular Formula : C19H26F

- Molecular Weight : 288.41 g/mol

The biological activity of (trans,trans)-4-butyl-4'-(4-fluorophenyl)-1,1'-bi(cyclohexane) is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of similar compounds within the bi(cyclohexane) class. For instance, derivatives have shown promising activity against Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Comparison

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| (trans,trans)-4-butyl-4'-(4-fluorophenyl)-1,1'-bi(cyclohexane) | TBD | Staphylococcus aureus |

| 4-Fluorophenyl cyclohexane derivative | 20 | Escherichia coli |

| 4-(t-Butyl)phenyl analog | 6.3 | Mycobacterium tuberculosis |

Note : MIC = Minimum Inhibitory Concentration.

Study on Antimicrobial Efficacy

A recent study focused on a series of bi(cyclohexane) derivatives, including (trans,trans)-4-butyl-4'-(4-fluorophenyl)-1,1'-bi(cyclohexane). The results indicated that modifications in the substituents significantly affected the antimicrobial potency. For instance, analogs with increased lipophilicity often exhibited enhanced activity against Mycobacterium tuberculosis with MIC values ranging from 6.3 to 23 µM depending on structural variations .

Structure-Activity Relationship (SAR)

Research has also delved into the structure-activity relationship of similar compounds. It was noted that the introduction of bulky groups or electron-withdrawing substituents could optimize binding affinity to bacterial targets while minimizing cytotoxicity to human cells .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for (trans,trans)-4-Butyl-4'-(4-fluorophenyl)-1,1'-bi(cyclohexane), and how can stereochemical purity be ensured?

- Methodological Answer : The compound’s synthesis likely involves cross-coupling reactions (e.g., Suzuki-Miyaura) between trans-4-butylcyclohexyl and 4-fluorophenyl precursors. To ensure stereochemical fidelity, use chiral catalysts or column chromatography with chiral stationary phases. Monitor reaction progress via thin-layer chromatography (TLC) and confirm trans-configuration using NOESY NMR to detect spatial proximity of protons across the cyclohexane rings .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Employ a combination of H/C NMR to assign proton and carbon environments, focusing on coupling constants (e.g., > 10 Hz for trans-diaxial protons). High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography (if single crystals are obtainable) provides definitive stereochemical proof .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Follow SDS guidelines for similar biphenyl cyclohexane derivatives: use fume hoods, nitrile gloves, and lab coats. In case of inhalation, move to fresh air and consult a physician. Store under inert gas (argon/nitrogen) to prevent oxidation .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s conformation for target applications (e.g., liquid crystal research)?

- Methodological Answer : Use density functional theory (DFT) to model the compound’s lowest-energy conformation and dipole alignment. Compare predicted NMR chemical shifts (via GIAO-DFT) with experimental data to validate models. Molecular dynamics simulations can further assess mesophase behavior under thermal gradients .

Q. What advanced spectroscopic techniques resolve ambiguities in dynamic conformational analysis?

- Methodological Answer : Variable-temperature NMR (VT-NMR) identifies conformational exchange processes by observing signal coalescence at elevated temperatures. Dynamic HPLC with chiral columns quantifies enantiomeric excess, while 2D NOESY detects transient interactions between axial/equatorial substituents .

Q. How should researchers address contradictions between experimental data and theoretical predictions for this compound?

- Methodological Answer : Cross-validate results using orthogonal techniques (e.g., X-ray vs. DFT). If discrepancies persist, re-examine synthesis conditions for unintended byproducts (e.g., cis-isomers) via GC-MS. Align interpretations with established frameworks, such as steric effects in trans-cyclohexane systems .

Q. What strategies improve yield in multi-step syntheses of sterically hindered derivatives?

- Methodological Answer : Optimize reaction steps using Design of Experiments (DoE) to identify critical variables (e.g., temperature, catalyst loading). Protect reactive sites (e.g., fluorophenyl groups) with trimethylsilyl ethers during harsh conditions. Use microwave-assisted synthesis to accelerate slow steps while maintaining stereoselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。